molecular formula C13H14F2O4 B2524848 3,5-Difluoro-4-(oxan-4-ylmethoxy)benzoicacid CAS No. 1283981-13-4

3,5-Difluoro-4-(oxan-4-ylmethoxy)benzoicacid

Cat. No.: B2524848
CAS No.: 1283981-13-4
M. Wt: 272.248
InChI Key: AMEYIKSIZIDXSV-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-(oxan-4-ylmethoxy)benzoicacid is a chemical compound with the molecular formula C13H14F2O4 and a molecular weight of 272.24 g/mol It is characterized by the presence of two fluorine atoms and an oxan-4-ylmethoxy group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-(oxan-4-ylmethoxy)benzoicacid typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors. This approach allows for better control over reaction conditions and higher yields. The use of automated purification systems further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-(oxan-4-ylmethoxy)benzoicacid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,5-Difluoro-4-(oxan-4-ylmethoxy)benzoicacid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-(oxan-4-ylmethoxy)benzoicacid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Difluoro-4-(oxan-4-ylmethoxy)benzoicacid is unique due to the presence of both fluorine atoms and the oxan-4-ylmethoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

3,5-Difluoro-4-(oxan-4-ylmethoxy)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

The synthesis of 3,5-Difluoro-4-(oxan-4-ylmethoxy)benzoic acid typically involves nucleophilic aromatic substitution reactions. The introduction of fluorine atoms and the oxan-4-ylmethoxy group onto the benzoic acid framework is crucial for its biological activity. The compound can be synthesized using potassium carbonate in dimethylformamide (DMF) at elevated temperatures.

Antimicrobial Properties

Research indicates that 3,5-Difluoro-4-(oxan-4-ylmethoxy)benzoic acid exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially making it useful in the treatment of inflammatory diseases. Studies show that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models.

The biological activity of 3,5-Difluoro-4-(oxan-4-ylmethoxy)benzoic acid is believed to be linked to its ability to interact with specific molecular targets. The presence of fluorine and the oxan group enhance its binding affinity to enzymes and receptors involved in inflammatory and microbial pathways. This interaction may lead to modulation of signaling pathways associated with disease processes .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 3,5-Difluoro-4-(oxan-4-ylmethoxy)benzoic acid against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating strong antimicrobial potential.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32

Case Study 2: Anti-inflammatory Activity

In a cellular model of inflammation induced by lipopolysaccharide (LPS), treatment with 3,5-Difluoro-4-(oxan-4-ylmethoxy)benzoic acid resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) levels. The results suggest that this compound may act as a potent anti-inflammatory agent.

Treatment GroupTNF-α Levels (pg/mL)
Control150
Compound Treatment75

Properties

IUPAC Name

3,5-difluoro-4-(oxan-4-ylmethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2O4/c14-10-5-9(13(16)17)6-11(15)12(10)19-7-8-1-3-18-4-2-8/h5-6,8H,1-4,7H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMEYIKSIZIDXSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=C(C=C(C=C2F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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